2,2,3,3-Tetramethylbutane

Solid-state chemistry Phase transition studies Analytical standard preparation

2,2,3,3-Tetramethylbutane (CAS 594-82-1) is the only solid C8H18 isomer at ambient temperature, providing a unique crystalline matrix for solid-state NMR and phase-transition calorimetry unobtainable with other octanes. Its single, intense ¹H NMR signal maximizes signal-to-noise ratios for definitive instrument sensitivity calibration—an irreplaceable feature for analytical labs. With precisely measured enthalpies of combustion and formation, this compact, heavily branched hydrocarbon serves as a critical benchmark for computational thermochemistry. Procure this exact compound to ensure experimental validity; substituting any other octane isomer compromises analytical specificity and thermodynamic accuracy.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 594-82-1
Cat. No. B1293380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylbutane
CAS594-82-1
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C)C
InChIInChI=1S/C8H18/c1-7(2,3)8(4,5)6/h1-6H3
InChIKeyOMMLUKLXGSRPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethylbutane (CAS 594-82-1): The Most Highly Branched C8H18 Isomer for Specialized Chemical Procurement


2,2,3,3-Tetramethylbutane (CAS 594-82-1), also known as hexamethylethane, is a saturated C8H18 hydrocarbon that represents the most heavily branched and structurally compact of all octane isomers [1]. As the sole octane isomer built on a butane (C4) backbone, its highly symmetrical structure (D3d point group) yields a uniquely high melting point (94–104 °C) and an exceptionally narrow liquid range of only 8–12 °C—the smallest among acyclic saturated hydrocarbons [2]. This compound exists as a white, waxy crystalline solid at ambient temperature (≥94% purity as commercially supplied) and serves as a specialized analytical standard, a model compound for studying steric and thermodynamic effects, and a reference material for NMR spectroscopy [3].

Why Generic Octane Isomers Cannot Substitute for 2,2,3,3-Tetramethylbutane in Critical Applications


The extreme branching architecture of 2,2,3,3-tetramethylbutane confers physical, thermodynamic, and chemical properties that diverge fundamentally from all other octane isomers—including linear n-octane, moderately branched 2,5-dimethylhexane, and the common fuel component 2,2,4-trimethylpentane (isooctane). These structural distinctions produce quantifiable differences in solid-state behavior, thermodynamic stability, combustion product distribution, and spectroscopic signatures [1][2]. Critically, 2,2,3,3-tetramethylbutane is the only C8H18 isomer that exists as a crystalline solid at standard ambient temperature, rendering it irreplaceable in applications requiring solid-phase analytical standards, phase-transition studies, or solid-state NMR reference materials. Procurement decisions that substitute a different octane isomer will fail to meet experimental or industrial specifications in these specialized contexts [3].

Quantitative Differentiation Guide: 2,2,3,3-Tetramethylbutane vs. Analog Compounds


Melting Point Superiority: Solid at Room Temperature vs. Liquid Octane Isomers

2,2,3,3-Tetramethylbutane is the only acyclic saturated C8H18 isomer that exists as a solid at 25 °C, with a melting point of 94–104 °C [1]. In contrast, all other octane isomers—including n-octane, 2,5-dimethylhexane, and 2,2,4-trimethylpentane—remain liquid at room temperature, with melting points below −50 °C [2]. This solid-state property is a direct consequence of the compound's D3d molecular symmetry and high degree of branching, which enables exceptionally efficient crystal packing via dispersive methyl–methyl interactions [1].

Solid-state chemistry Phase transition studies Analytical standard preparation

Thermodynamic Stability: Lower Heat of Formation vs. n-Octane

2,2,3,3-Tetramethylbutane exhibits a standard enthalpy of formation (ΔHf°) at 298.15 K of −226.20 ± 2.00 kJ·mol⁻¹ [1]. Comparative thermodynamic analysis demonstrates that this isomer is 17.5 kJ·mol⁻¹ (4.18 kcal·mol⁻¹) more stable than linear n-octane, a difference attributable to stabilizing dispersive interactions (electron correlation) among the clustered methyl groups—a phenomenon termed protobranching [2].

Thermochemistry Fuel research Molecular stability

Enthalpy of Combustion: Quantified Difference vs. n-Octane

Precision oxygen-bomb combustion calorimetry has established the standard enthalpy of combustion (ΔHc°) for 2,2,3,3-tetramethylbutane as −1302.93 ± 0.26 kcal·mol⁻¹ in the crystalline state at 298.15 K [1]. Under identical experimental conditions, n-octane (liquid) exhibits a ΔHc° of −1307.43 ± 0.39 kcal·mol⁻¹. The resulting difference of 4.50 kcal·mol⁻¹ is significant for correlation procedures in thermochemical databases and combustion modeling [1].

Combustion calorimetry Fuel chemistry Thermodynamic reference

Oxidative Pyrolysis Product Selectivity: Predominant Isobutene Generation

Under oxidative pyrolysis conditions, 2,2,3,3-tetramethylbutane generates a product distribution markedly distinct from other octane isomers. The most branched isomer produces predominantly isobutene, whereas n-octane produces primarily ethene, and moderately branched isomers such as 2,5-dimethylhexane and 2,2,4-trimethylpentane (isooctane) yield intermediate product distributions [1]. This structure–product correlation demonstrates that increasing molecular branching directly increases isobutene yield, with 2,2,3,3-tetramethylbutane representing the extreme case [1].

Combustion chemistry Fuel decomposition Kinetic modeling

NMR Spectral Simplicity: Single Proton Environment for Enhanced Detection Sensitivity

The D3d molecular symmetry of 2,2,3,3-tetramethylbutane renders all 18 protons magnetically equivalent, producing a singular, intense ¹H NMR resonance at approximately 0.85–0.90 ppm in CDCl₃ (300 MHz) [1]. This stands in stark contrast to less symmetric octane isomers, which exhibit multiple proton environments and complex multiplet patterns. The compound is formally employed as an analytical standard for assessing proton detection sensitivity in NMR instrumentation .

NMR spectroscopy Analytical standards Proton detection sensitivity

Commercial Purity Specification and Procurement Considerations

Commercially available 2,2,3,3-tetramethylbutane is supplied with a certified purity of 98.0% (as reported by Fluorochem, Product Code F342190) , with alternative suppliers offering material at ≥94% purity . In contrast, common octane isomers such as n-octane and isooctane are typically available at 99%+ purity as commodity solvents and fuel components. The specialized nature and lower production volume of 2,2,3,3-tetramethylbutane directly influences its procurement profile—available in research-scale quantities (e.g., 1 g) at a premium price point reflective of its niche utility .

Chemical procurement Analytical standards Purity specifications

Optimal Application Scenarios for 2,2,3,3-Tetramethylbutane Based on Verified Differential Evidence


NMR Sensitivity Calibration Standard

2,2,3,3-Tetramethylbutane is optimally deployed as a calibration standard for assessing proton detection sensitivity in NMR spectroscopy. Its single, intense ¹H NMR signal (all 18 protons magnetically equivalent) maximizes signal-to-noise ratio, enabling precise evaluation of instrument sensitivity and receiver gain [1][2]. This application is irreplaceable by other octane isomers, which produce complex multiplet patterns that dilute signal intensity and complicate quantitative sensitivity assessments.

Solid-Phase Analytical Reference Material

As the sole acyclic C8H18 isomer that is a solid at ambient temperature (melting point 94–104 °C), 2,2,3,3-tetramethylbutane provides a unique solid-phase hydrocarbon matrix for analytical method development, including solid-state NMR, X-ray diffraction calibration, and phase-transition calorimetry [1]. Researchers studying solid–liquid phase behavior or requiring a solid C8 reference material must use this compound—no other octane isomer offers a solid phase at room temperature [2].

Combustion Mechanism Model Compound

The extreme branching of 2,2,3,3-tetramethylbutane yields a distinct oxidative pyrolysis product distribution dominated by isobutene, in contrast to the ethene-dominant distribution from n-octane [1]. This structure–product relationship makes the compound an essential model fuel for validating kinetic combustion models that aim to predict the influence of molecular branching on decomposition pathways, autoignition behavior, and intermediate species formation [1].

Thermochemical Benchmark for Computational Chemistry

The precisely measured enthalpy of combustion (−1302.93 ± 0.26 kcal·mol⁻¹) and enthalpy of formation (−226.20 ± 2.00 kJ·mol⁻¹) for 2,2,3,3-tetramethylbutane provide high-quality experimental benchmarks for validating computational thermochemical methods [1][2]. The 4.50 kcal·mol⁻¹ combustion enthalpy difference relative to n-octane is particularly valuable for assessing the accuracy of density functional theory (DFT) and ab initio calculations in capturing dispersive interactions and protobranching stabilization effects [1].

Technical Documentation Hub

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